molecular formula C11H14ClN B1625483 5-Chloro-1,3,3-trimethylindoline CAS No. 66113-37-9

5-Chloro-1,3,3-trimethylindoline

Cat. No. B1625483
CAS RN: 66113-37-9
M. Wt: 195.69 g/mol
InChI Key: RKGXIVJAAXTXKD-UHFFFAOYSA-N
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Description

5-Chloro-1,3,3-trimethylindoline is a chemical compound with the molecular formula C12H14ClN . It is used for research purposes .


Synthesis Analysis

5-Chloro-1,3,3-trimethylindoline undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines . It has been used in the synthesis of 5′,6-dichloro-1′,3′,3′-trimethyl­spiro­ [2 H -1-benzopyran-2,2′-indoline] .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,3,3-trimethylindoline is represented by the SMILES string: CN1C(=C)C©©c2cc(Cl)ccc12 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.083 g/mL at 25 °C (lit.) . Its refractive index is 1.594 (lit.) .

Scientific Research Applications

X-ray Crystal Structure and Cation Binding Properties

5-Chloro-1,3,3-trimethylindoline has been utilized in synthesizing new compounds with interesting properties. For instance, Wong et al. (2018) synthesized a phthalide-fused indoline derivative, which demonstrated selective and sensitive binding to Sn2+ metal cations. This compound could potentially have applications in metal ion detection and separation processes (Wong, Latip, Hassan, & Hasbullah, 2018).

Crystal Structure, Hirshfeld Analysis, and DFT Study

Another study by Sapari et al. (2019) reported the coupling of 5-chloro-1,3,3-trimethylindoline with 6-formyl-2,3-dimethoxy benzoic acid to yield a compound with an indoline system. This research explored the molecular structure, including Hirshfeld surface analysis and density functional theory (DFT) study, which provides valuable insights for the development of new organic materials (Sapari, Zakariah, Jilani, Wong, Ngatiman, & Hasbullah, 2019).

Anticholinesterase Activity

In 1991, Lieske et al. investigated the anticholinesterase activity of compounds derived from 5-chloro-1,3,3-trimethylindoline. This study has implications for therapeutic applications, potentially in treating diseases related to cholinergic dysfunction (Lieske, Gepp, Clark, Meyer, Blumbergs, & Tseng, 1991).

Photoprocesses in Indodicarbocyanine Dyes

Chibisov et al. (1996) explored the effects of substituents in polymethine chains on photoprocesses in indodicarbocyanine dyes, which included derivatives of 5-chloro-1,3,3-trimethylindoline. Such studies are crucial for the development of new materials for optical applications and photodynamic therapy (Chibisov, Zakharova, & Görner, 1996).

Safety And Hazards

5-Chloro-1,3,3-trimethylindoline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

5-chloro-1,3,3-trimethyl-2H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGXIVJAAXTXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507337
Record name 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3,3-trimethylindoline

CAS RN

66113-37-9
Record name 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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